molecular formula C6H3N3O2 B016970 5-Nitropicolinonitrile CAS No. 100367-55-3

5-Nitropicolinonitrile

Cat. No.: B016970
CAS No.: 100367-55-3
M. Wt: 149.11 g/mol
InChI Key: YZDHDHMJKCKESU-UHFFFAOYSA-N
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Description

5-Nitropicolinonitrile: is an organic compound with the molecular formula C6H3N3O2 . It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a nitrile group at the 2-position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitropicolinonitrile can be synthesized through the reaction of 2-bromo-5-nitropyridine with copper(I) cyanide in N,N-dimethylformamide (DMF) . The reaction mixture is heated under reflux for 16 hours, followed by cooling, extraction with ethyl acetate, and purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 5-Nitropicolinonitrile can undergo reduction reactions to form 5-aminopicolinonitrile.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Zinc, hydrochloric acid, ethanol.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    5-Aminopicolinonitrile: Formed through reduction.

    Substituted derivatives: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of 5-Nitropicolinonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group plays a crucial role in its reactivity, enabling the compound to participate in redox reactions and interact with biological molecules .

Comparison with Similar Compounds

  • 2-Cyano-5-nitropyridine
  • 3-Chloro-5-nitropicolinonitrile
  • 5-Bromo-3-nitropicolinonitrile

Comparison: 5-Nitropicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications .

Properties

IUPAC Name

5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDHDHMJKCKESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437411
Record name 5-Nitropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-55-3
Record name 5-Nitropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture comprising 2-bromo-5-nitropyridine (5.6 g, 27.7 mmol), cuprous cyanide (2.5 g, 27.4 mmol) and DMF (5 mL) was heated at 105° C. for 2.5 hours, cooled and diluted with methylene chloride (200 mL). The mixture was stirred 20 minutes, filtered and concentrated under reduced pressure. The residue was dissolved in methylene chloride and the solution was washed sequentially with 2N sodium hydroxide (150 mL), 7M ammonium hydroxide (150 mL) and water (150 mL), dried (MgSO4), filtered and concentrated under reduced pressure to provide 5-nitropyridine-2-carbonitrile (3.14 g, 21 mmol) as a yellow oil. 1H-NMR (300 Mhz, DMSO-d6): 8.4 (d, 1H), 8.8 (d, 1H), 9.5 (s, 1H); MS (EI); Calculated for C6H3N3O2, 149.1, Found (MH+): 149.
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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